Ent-pimara-8(14),15-diene
Description
Properties
Molecular Formula |
C20H32 |
|---|---|
Molecular Weight |
272.5 g/mol |
IUPAC Name |
(4aR,4bR,7R,10aR)-7-ethenyl-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene |
InChI |
InChI=1S/C20H32/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h6,14,16-17H,1,7-13H2,2-5H3/t16-,17-,19+,20+/m1/s1 |
InChI Key |
XDSYKASBVOZOAG-JYBIWHBTSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2C(=C1)CC[C@H]3[C@]2(CCCC3(C)C)C)C=C |
Canonical SMILES |
CC1(CCCC2(C1CCC3=CC(CCC32)(C)C=C)C)C |
Origin of Product |
United States |
Scientific Research Applications
Isolation and Purification
Ent-pimara-8(14),15-diene can be isolated from engineered strains of fungi such as Aspergillus nidulans. Recent studies have optimized extraction methods using accelerated solvent extraction combined with high-performance liquid chromatography (HPLC). The most efficient method employed 100% ethyl acetate at 90 °C and 12.07 MPa, yielding high purity levels suitable for bioactivity assays .
This compound has been shown to possess significant bioactive properties. Notably, it demonstrated antioxidant activity using the DPPH assay, marking its potential as a natural antioxidant agent . Additionally, it has been associated with anti-inflammatory effects. A derivative, ent-pimara-8(14),15-dien-19-oic acid, isolated from Aralia cordata, was found to inhibit pro-inflammatory mediators in macrophages by blocking NF-kappaB activation .
Table 2: Bioactivity of this compound
| Activity Type | Assay Method | Findings |
|---|---|---|
| Antioxidant | DPPH Assay | Significant antioxidant activity detected |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO, PGE2, IL-6 production |
Therapeutic Potential
The therapeutic applications of this compound extend to its use in traditional medicine and potential pharmaceutical formulations. Its anti-inflammatory properties suggest utility in treating conditions like arthritis and other inflammatory diseases. The compound's ability to modulate immune responses could position it as a candidate for developing new anti-inflammatory drugs.
Case Studies
- Anti-inflammatory Research : In studies involving Aralia cordata, ent-pimara-8(14),15-dien-19-oic acid was shown to significantly reduce inflammatory markers in macrophages. This supports its traditional use in treating inflammatory conditions .
- Antioxidant Studies : The antioxidant properties exhibited by this compound suggest its potential use in food preservation and cosmetic formulations aimed at reducing oxidative stress .
Preparation Methods
Accelerated Solvent Extraction (ASE)
ASE outperforms traditional ultrasonic extraction by achieving 100% recovery of ent-pimara-8(14),15-diene from fungal mycelia. Key parameters were systematically optimized:
| Parameter | Tested Conditions | Optimal Value | Relative Yield |
|---|---|---|---|
| Solvent | Hex:EtOAc (1:1), EtOAc, ACN | 100% Ethyl Acetate | 100% |
| Temperature (°C) | 70, 80, 90 | 90 | 100% |
| Pressure (MPa) | 12.07, 15.51 | 12.07 | 98% |
Ethyl acetate’s high polarity and low viscosity facilitated efficient solubilization of the lipophilic diterpene, while elevated temperature reduced solvent viscosity and enhanced diffusion. Pressure showed minimal impact beyond 12.07 MPa, suggesting solvent selectivity and temperature are primary drivers.
Comparative Efficiency
Ultrasonic extraction recovered only 48.5% of the compound in the first cycle, necessitating multiple rounds. In contrast, ASE achieved full recovery in a single 15-minute cycle, reducing processing time and solvent use.
Purification Techniques
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with C18 columns resolved this compound from contaminants using isocratic elution with acetonitrile.
| Column Type | Eluent | Retention Time (min) | Purity (%) |
|---|---|---|---|
| Analytical C18 | 100% ACN | 25–28 | >95 |
| Preparative C18 | 100% ACN | 30–35 | >90 |
Analytical HPLC detected the compound via UV absorption at 222.1 nm, while preparative scales accommodated larger injection volumes without sacrificing resolution. Post-HPLC GC-MS confirmed the absence of impurities, with a consistent 90% recovery rate.
Thin-Layer Chromatography (TLC)
TLC with rhodamine staining provided rapid qualitative analysis. The diterpene’s Rf value of 0.78 (silica gel, hexane:ethyl acetate 9:1) aided in preliminary fraction screening before HPLC.
Structural Validation
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR spectra confirmed the tricyclic structure and stereochemistry. Key signals included:
NOESY correlations validated the ent-pimarane skeleton, particularly the cis-decalin system (Fig. 6A–B).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS (EI, 70 eV) showed a molecular ion at m/z 272 [M]⁺, with fragmentation peaks at m/z 257 [M–CH₃]⁺ and 149 [C₁₁H₁₇]⁺, consistent with published spectra.
Scalability and Applications
The integrated ASE-HPLC protocol enables multi-gram production, critical for bioactivity studies. For instance, 25 mg batches were used in antioxidant assays, revealing superior DPPH radical scavenging (IC₅₀ = 1.2 mM) compared to β-carotene (IC₅₀ = 2.5 mM) .
Q & A
Basic Research Questions
Q. What are the standard methods for isolating Ent-pimara-8(14),15-diene from fungal sources?
- Methodological Answer : The compound is typically isolated using Accelerated Solvent Extraction (ASE) with ethyl acetate (EtOAc) as the optimal solvent. Key parameters include a temperature of 90°C and pressure of 12.07 MPa, achieving >90% recovery efficiency . Subsequent purification employs thin-layer chromatography (TLC) with EtOAc:heptane:acetic acid (9:90:1) as the mobile phase, followed by preparative HPLC using a C18 column and 100% acetonitrile (ACN) for elution. GC-MS is used to monitor purity, with final yields reaching ~25 mg from engineered Aspergillus nidulans strains .
Q. Which analytical techniques are essential for confirming the structure of this compound?
- Methodological Answer : Structural validation requires a combination of GC-MS (for molecular weight and fragmentation patterns), NMR (1D and 2D experiments for stereochemical assignments), and IR spectroscopy (to identify functional groups). Key NMR signals include methyl singlets at 0.80–1.04 ppm and doublets for 15-H (5.78 ppm) and 16-H/16-Ha (4.88–4.91 ppm). NOESY correlations confirm stereochemistry, such as the axial position of the 13-methyl group .
Q. What bioactivity assays are commonly used to study this compound?
- Methodological Answer : The DPPH radical scavenging assay is the primary method for evaluating antioxidant activity. At 5 mM, this compound exhibits ~70% scavenging efficiency, outperforming β-carotene. For antimicrobial testing, standard protocols involve broth microdilution against pathogens like Staphylococcus aureus and Leishmania donovani, though the compound showed no activity at 50 mM .
Advanced Research Questions
Q. How can extraction protocols for this compound be optimized for high-throughput studies?
- Methodological Answer : Optimization involves solvent screening (e.g., EtOAC vs. hexane/EtOAc mixtures) and temperature-pressure profiling . ASE at 90°C with EtOAc achieves 100% recovery efficiency, while higher temperatures (>100°C) are avoided to prevent degradation. Pressure variations (12.07 vs. 15.51 MPa) show minimal impact on yield, simplifying scalability . Preparative HPLC with a Waters XTerra MS C18 column (300 mm × 10 mm) enables large-scale purification (2 mL injections, 2.5 mL/min flow rate) .
Q. How do conflicting bioactivity results (e.g., antioxidant vs. antimicrobial inactivity) inform mechanistic studies?
- Methodological Answer : Contradictory data highlight the need for mechanistic differentiation . Antioxidant activity (via DPPH assays) suggests radical scavenging via hydrocarbon stabilization, while antimicrobial inactivity may reflect poor membrane permeability or lack of target binding. Comparative studies with structural analogs (e.g., 8α-hydroxy-ent-pimara-15-ene) can identify functional group requirements for bioactivity .
Q. What strategies validate the stereochemical configuration of this compound?
- Methodological Answer : NOESY experiments are critical. Cross-peaks between 14-H/17-CH₃ and 16a-H/17-CH₃ confirm axial methyl orientation. Additionally, ¹³C NMR signals (e.g., C17 at 25.9 ppm vs. ~30 ppm in non-axial configurations) and vicinal coupling constants (e.g., 10.6 Hz for 16-H/15-H) provide corroborative evidence .
Q. How can biosynthetic pathways in Aspergillus nidulans be engineered to enhance this compound production?
- Methodological Answer : Overexpression of the Zn(II)₂Cys₆ transcription factor PbcR activates the diterpene gene cluster. Fermentation in YES media (yeast extract/sucrose) with gelatin supplementation increases yield. Pathway optimization may involve promoter engineering (e.g., constitutive gpdA promoters) or co-culture with oxidative stress-inducing agents to boost precursor flux .
Q. What computational tools aid in resolving spectral data contradictions for diterpene hydrocarbons?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
